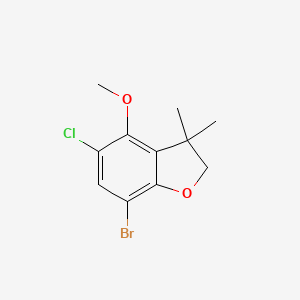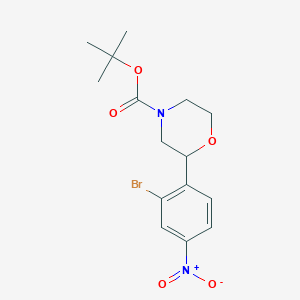
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H19BrN2O5 and a molecular weight of 387.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of 2-bromo-4-nitroaniline with tert-butyl morpholine-4-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 2-(2-chloro-4-nitrophenyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-iodo-4-nitrophenyl)morpholine-4-carboxylate
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C15H19BrN2O5 |
|---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-6-7-22-13(9-17)11-5-4-10(18(20)21)8-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3 |
InChI Key |
WFQMJBVQXONRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



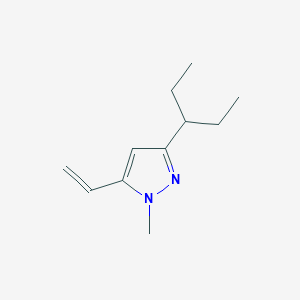
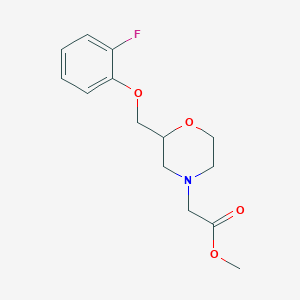

![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)
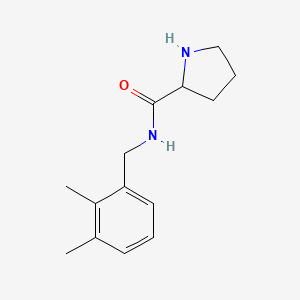
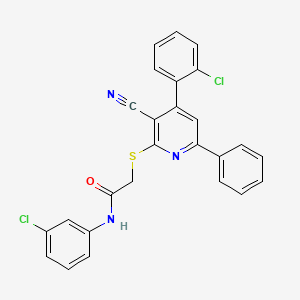

![2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid](/img/structure/B11784593.png)
![4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11784601.png)

